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tetrazol-1-yl)acetate

CAS No.: 113221-74-2

Cat. No.: B039559 Get Quote

Welcome to our dedicated technical support center for researchers, scientists, and drug

development professionals engaged in copper electroplating. This resource provides in-depth

troubleshooting guides and frequently asked questions (FAQs) to address the common

challenge of void formation, with a particular focus on the strategic use of tetrazole-based

additives to achieve flawless depositions. Our guidance is rooted in established scientific

principles and practical, field-proven experience to ensure the integrity and success of your

experiments.

Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental aspects of void formation

and the role of tetrazole additives in copper electroplating.

Q1: What are the primary causes of void formation in copper electroplating?

A1: Void formation in copper electroplating is a multifaceted issue stemming from several

potential root causes. These can include improper bath composition, inadequate substrate

preparation, and suboptimal plating parameters.[1][2][3] Specifically, factors such as an

imbalance in additive concentrations (suppressors, accelerators, and levelers), contamination

of the plating bath with organic or particulate matter, poor wetting of the substrate surface, and

incorrect current density can all lead to the creation of voids.[2][4][5] Additionally, issues with
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the copper seed layer, such as oxidation or discontinuity, can prevent complete and uniform

plating, resulting in voids at the bottom of features.[6][7]

Q2: What is the fundamental role of additives in achieving void-free copper filling?

A2: Additives are essential for achieving what is known as "bottom-up" or "superconformal"

filling, which is critical for preventing voids in high-aspect-ratio features like through-silicon vias

(TSVs) and damascene structures.[8] The three main types of additives—suppressors,

accelerators, and levelers—work in concert to control the local deposition rate of copper.[9][10]

Suppressors, typically polymers like polyethylene glycol (PEG), adsorb on the wafer surface

and inhibit deposition.[11] Accelerators, such as bis-(3-sulfopropyl) disulfide (SPS), counteract

the suppressor's effect and promote copper deposition, particularly at the bottom of features.

[10] Levelers, which can include tetrazole derivatives, are additives that further refine the

deposit by suppressing growth at high-current-density areas, such as the feature openings,

preventing premature closure and subsequent void formation.[9]

Q3: How do tetrazole-based additives specifically contribute to void-free electroplating?

A3: Tetrazole derivatives primarily function as highly effective levelers or co-suppressors in

copper electroplating baths.[12] These molecules adsorb onto the copper surface, particularly

at protrusions and areas of high current density, where they inhibit localized copper deposition.

[13][14] This leveling action prevents the top of a feature from closing off before it is completely

filled from the bottom, a common cause of voids. The effectiveness of tetrazole derivatives is

attributed to their ability to form strong bonds with the copper surface through their nitrogen

and, if present, sulfur atoms.[13][14] This strong adsorption allows for precise control over the

plating geometry, ensuring a uniform and void-free fill.

Q4: Can the concentration of tetrazole additives be too high? What are the consequences?

A4: Yes, an excessive concentration of any additive, including tetrazoles, can be detrimental to

the plating process. An overabundance of a tetrazole leveler can lead to excessive suppression

of copper deposition, resulting in incomplete filling or even the formation of a different type of

void.[2] It can also lead to increased internal stress in the deposited copper film, potentially

causing cracking or delamination. Therefore, optimizing the concentration of tetrazole additives

in conjunction with the other bath components is crucial for achieving the desired results.
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Q5: What are the most common analytical techniques for detecting and characterizing voids?

A5: Several analytical techniques are employed to detect and characterize voids in copper

electroplating. Cross-sectional analysis using a Focused Ion Beam (FIB) coupled with

Scanning Electron Microscopy (SEM) is a primary method for visualizing voids within plated

features.[15] For more detailed microstructural and compositional analysis at the nanoscale,

Transmission Electron Microscopy (TEM) is often utilized.[6][7] X-ray microscopy and

computed tomography (CT) can also be used for non-destructive 3D imaging of voids.

Troubleshooting Guides
This section provides a scenario-based approach to troubleshooting common void-related

issues encountered during copper electroplating with tetrazole additives.

Scenario 1: Voids are consistently forming at the bottom
of vias or trenches.
Question: I am observing voids primarily located at the bottom of my high-aspect-ratio features.

What are the likely causes and how can I resolve this?

Causality and Resolution:

Voids at the bottom of features typically indicate a problem with the initial stages of plating or

the condition of the seed layer.

Potential Cause 1: Oxidized or Contaminated Seed Layer: An oxidized or contaminated

copper seed layer will inhibit proper nucleation and growth of the electroplated copper,

leading to incomplete filling at the via bottom.[6][7]

Troubleshooting Steps:

Ensure a robust pre-cleaning step immediately before electroplating to remove any

native oxide or organic residues. A dilute acid dip is often effective.

Minimize the time between seed layer deposition and the electroplating process to

reduce the chance of re-oxidation.
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Verify the integrity and continuity of the seed layer using techniques like SEM.

Potential Cause 2: Insufficient Accelerator Activity: The accelerator's role is to promote

bottom-up filling. If its concentration is too low or its activity is diminished, the deposition rate

at the bottom of the feature will be insufficient.

Troubleshooting Steps:

Analyze the concentration of the accelerator (e.g., SPS) in the plating bath using

techniques like Cyclic Voltammetry Stripping (CVS).

Incrementally increase the accelerator concentration and evaluate the impact on filling

performance through cross-sectional analysis.

Be aware that an excessive accelerator concentration can also lead to void formation.

[16]

Potential Cause 3: Poor Wetting of the Feature: If the plating solution has high surface

tension, it may not effectively wet the bottom of deep or narrow features, trapping small air

bubbles that lead to voids.[5]

Troubleshooting Steps:

Ensure the suppressor (e.g., PEG) concentration is within the optimal range, as it also

acts as a wetting agent.

Consider adding a surfactant to the plating bath to reduce surface tension.

Implement a "hot entry" process where the wafer is immersed into the plating solution

with the current already applied to help displace air bubbles.

Scenario 2: Center or "keyhole" voids are observed in
the middle of filled features.
Question: My features appear to fill from the bottom and sides, but a void is forming in the

center. What is causing this "keyhole" void, and how can I prevent it?

Causality and Resolution:
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Keyhole voids are a classic sign of non-optimal "superconformal" filling, where the deposition

rate at the top of the feature is too high relative to the bottom.

Potential Cause 1: Imbalance Between Suppressor and Accelerator: If the suppressor

concentration is too low or the accelerator concentration is too high, the top of the feature will

plate too quickly, leading to premature closure and the formation of a central void.

Troubleshooting Steps:

Verify the concentrations of both the suppressor and accelerator.

Increase the suppressor concentration to enhance inhibition at the feature opening.

Decrease the accelerator concentration to slow down the overall deposition rate and

allow for more effective bottom-up fill.

Potential Cause 2: Ineffective Leveling Action: The leveler, in this case, the tetrazole additive,

is crucial for preventing the top of the feature from closing prematurely. An insufficient

concentration or an inappropriate type of tetrazole derivative for the specific feature

geometry can lead to keyhole voids.

Troubleshooting Steps:

Optimize the concentration of the tetrazole additive. A Hull cell test can be a valuable

tool for quickly assessing the impact of different concentrations.

Experiment with different tetrazole derivatives. Some may exhibit stronger leveling

properties depending on their molecular structure.

Ensure the plating bath is well-agitated to provide a consistent supply of the leveler to

the wafer surface.

Potential Cause 3: Excessive Current Density: A high current density can exacerbate the

tendency for deposition to occur preferentially at the feature opening, leading to keyhole

voids.[17]

Troubleshooting Steps:
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Reduce the applied current density.

Consider using a pulse or reverse-pulse plating waveform, which can help to refine the

grain structure and improve filling performance.[1]

Scenario 3: The plated copper surface is rough, and
there are micro-voids throughout the deposit.
Question: The surface of my plated copper is not smooth, and upon cross-sectioning, I see

small, distributed voids. What could be causing this?

Causality and Resolution:

A rough surface and micro-voids often point to issues with the plating bath chemistry or

cleanliness.

Potential Cause 1: Bath Contamination: Organic or particulate contaminants in the plating

bath can be incorporated into the deposit, leading to roughness and the formation of micro-

voids.[2][4]

Troubleshooting Steps:

Filter the plating bath to remove any suspended particles.

Perform a carbon treatment to remove organic contaminants.

Ensure all equipment and handling procedures are clean to prevent the introduction of

new contaminants.

Potential Cause 2: Imbalanced Additive Concentrations: An imbalance in the additive

concentrations, particularly an excess of brighteners or levelers, can lead to a brittle and

stressed deposit with micro-voids.[2]

Troubleshooting Steps:

Analyze and adjust the concentrations of all additives to their recommended levels.

Use a Hull cell to visually inspect the deposit quality across a range of current densities.
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Potential Cause 3: Hydrogen Evolution: If the plating efficiency is low, hydrogen gas can be

evolved at the cathode. These gas bubbles can adhere to the surface and cause pitting and

voids.[18]

Troubleshooting Steps:

Ensure the plating bath chemistry, particularly the acid and copper concentrations, is

optimized for high plating efficiency.

Increase agitation to help dislodge any hydrogen bubbles that may form on the surface.

Experimental Protocols
Protocol 1: Hull Cell Test for Optimizing Tetrazole Additive Concentration

Objective: To visually assess the effect of tetrazole additive concentration on the quality of the

copper deposit over a range of current densities.

Materials:

267 mL Hull cell

Copper anode

Polished brass or copper-clad Hull cell panels

DC power supply

Plating bath with all components except the tetrazole additive

Stock solution of the tetrazole additive

Procedure:

Fill the Hull cell with 267 mL of the plating bath.

Add a known, low concentration of the tetrazole additive stock solution.

Place the copper anode and a clean Hull cell panel in their respective positions.
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Apply a specific total current (e.g., 2A) for a set time (e.g., 5 minutes).

Remove the panel, rinse with deionized water, and dry.

Observe the appearance of the deposit across the panel. The current density will be highest

at the end of the panel closest to the anode and lowest at the far end.

Note the brightness, smoothness, and any signs of burning or pitting at different current

densities.

Repeat steps 2-7 with incrementally higher concentrations of the tetrazole additive.

The optimal concentration will produce a bright, smooth deposit over the widest possible

current density range.

Protocol 2: Cyclic Voltammetry (CV) for Assessing Additive Effects

Objective: To electrochemically characterize the suppressing and accelerating effects of the

additives in the plating bath.[19]

Materials:

Potentiostat

Three-electrode electrochemical cell (working electrode: rotating disk electrode, counter

electrode: platinum wire, reference electrode: Ag/AgCl)

Plating bath solutions with and without specific additives

Procedure:

Assemble the electrochemical cell with the base plating solution (containing only copper

sulfate and sulfuric acid).

Perform a CV scan by sweeping the potential from a positive value (where no deposition

occurs) to a negative value (into the deposition region) and back.

Record the resulting current-voltage curve.
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Add the suppressor (e.g., PEG) to the solution and repeat the CV scan. A shift of the

deposition onset to more negative potentials indicates suppression.

Add the accelerator (e.g., SPS) to the solution containing the suppressor and repeat the

scan. An increase in the deposition current at a given potential indicates the accelerating

effect.

Add the tetrazole leveler to the solution containing the suppressor and accelerator and

repeat the scan. A further modification of the CV curve will indicate its interaction with the

other additives.

Data Presentation
Table 1: Recommended Concentration Ranges for a Typical Copper Electroplating Bath

Component Concentration Range Function

Copper Sulfate (CuSO₄·5H₂O) 150-250 g/L Source of copper ions

Sulfuric Acid (H₂SO₄) 40-60 g/L
Increases conductivity and

prevents salt precipitation

Chloride Ions (Cl⁻) 50-100 ppm
Works with suppressor to

inhibit deposition

Suppressor (e.g., PEG) 200-800 ppm
Inhibits deposition on the

surface

Accelerator (e.g., SPS) 1-10 ppm
Promotes deposition at the

bottom of features

Tetrazole Leveler 1-20 ppm
Refines deposit and prevents

premature feature closure

Visualizations
Diagram 1: The Synergistic Action of Additives in Void-Free Filling
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Caption: Synergistic action of additives for bottom-up fill.

Diagram 2: Systematic Troubleshooting Workflow for Void Formation
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Caption: A logical workflow for troubleshooting voids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

2. Copper Plating Problems (& Their Solutions) [chemresearchco.com]

3. proplate.com [proplate.com]

4. electroplatingmachines.com [electroplatingmachines.com]

5. pubs.aip.org [pubs.aip.org]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. pubs.acs.org [pubs.acs.org]

9. Copper electroplating - Wikipedia [en.wikipedia.org]

10. researchgate.net [researchgate.net]

11. lcms.cz [lcms.cz]

12. 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of
microvia - PMC [pmc.ncbi.nlm.nih.gov]

13. pubs.acs.org [pubs.acs.org]

14. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the
Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]

15. Optimizing Through-Silicon Via (TSV) Filling: Effects of Copper Ion Concentration and
Additive Molecular Weight in Stepwise Direct Current Electrodeposition | IEEE Conference
Publication | IEEE Xplore [ieeexplore.ieee.org]

16. akademiabaru.com [akademiabaru.com]

17. researchgate.net [researchgate.net]

18. mdpi.com [mdpi.com]

19. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.benchchem.com/product/b039559?utm_src=pdf-custom-synthesis
https://ir.lib.nycu.edu.tw/bitstream/11536/30209/1/000253874700066.pdf
https://chemresearchco.com/common-copper-plating-problems-and-solutions/
https://www.proplate.com/what-are-some-common-defects-or-issues-that-can-arise-during-electroplating/
https://www.electroplatingmachines.com/news/main-causes-of-electroplating-defects.html
https://pubs.aip.org/avs/jva/article/25/3/566/244042/Role-of-surface-tension-in-copper-electroplating
https://www.researchgate.net/publication/267517626_Understanding_the_Cu_Void_Formation_by_TEM_Failure_Analysis
https://www.researchgate.net/publication/222248322_Mechanism_for_Cu_void_defect_on_various_electroplated_film_conditions
https://pubs.acs.org/doi/10.1021/acsomega.4c01707
https://en.wikipedia.org/wiki/Copper_electroplating
https://www.researchgate.net/publication/239259281_Suppressor_Effects_during_Copper_Superfilling_of_Sub100_nm_Lines
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/wp_71211_hplc_copper_electroplating_baths_wp71211_en_872eedbe97/wp-71211-hplc-copper-electroplating-baths-wp71211-en.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9152711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9152711/
https://pubs.acs.org/doi/10.1021/acsomega.2c07185
https://pmc.ncbi.nlm.nih.gov/articles/PMC10035016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10035016/
https://ieeexplore.ieee.org/document/11157389/
https://ieeexplore.ieee.org/document/11157389/
https://ieeexplore.ieee.org/document/11157389/
https://www.akademiabaru.com/doc/ARSRV17_N1_P8_12.pdf
https://www.researchgate.net/publication/269452223_Void_Generation_Mechanism_in_Cu_Filling_Process_by_Electroplating_for_Ultra_Fine_Wire_Trenches
https://www.mdpi.com/2072-666X/15/5/612
https://www.mdpi.com/2076-3417/8/11/2135
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Support Center: Void-Free Copper
Electroplating with Tetrazole Additives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b039559#troubleshooting-void-formation-in-copper-
electroplating-with-tetrazole-additives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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